

Application Note: Quantitative Analysis of Dihydroartemisinin in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: *Dihydroartemisinin*

Cat. No.: *B15608719*

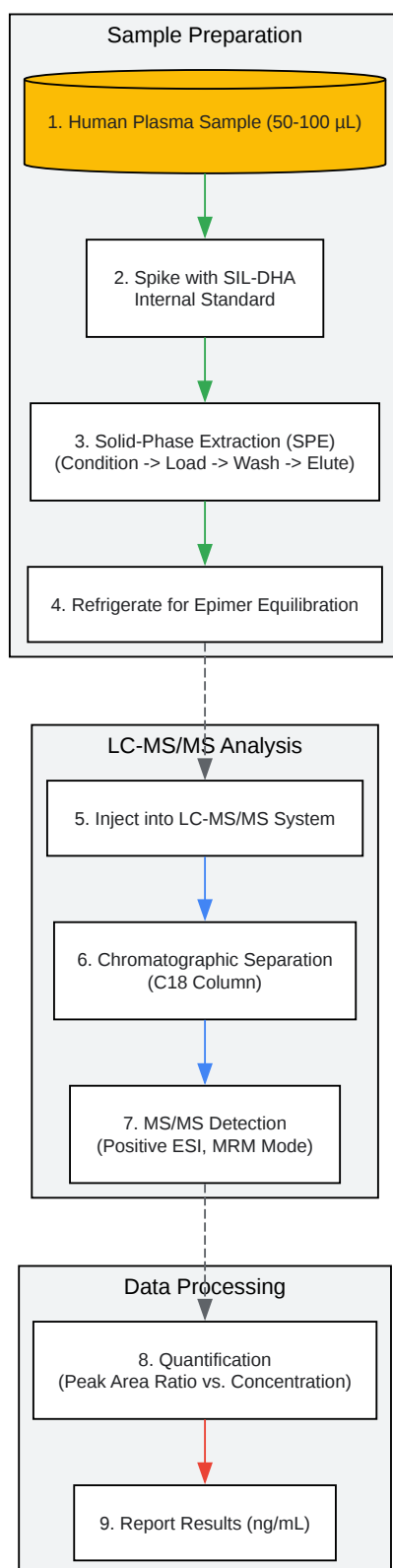
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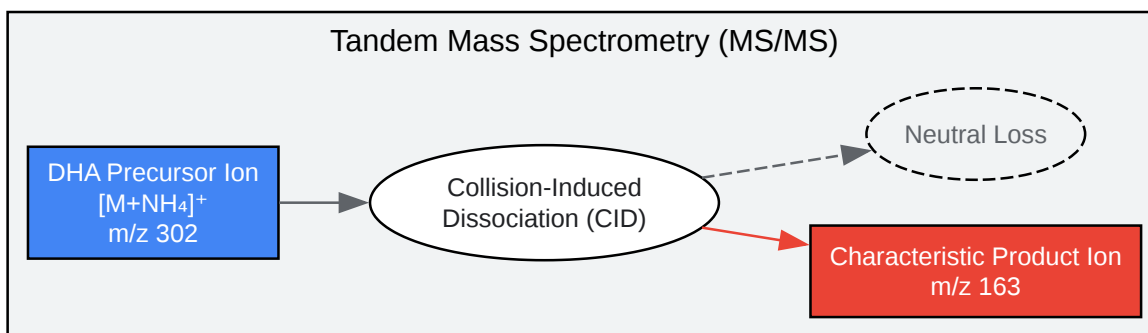
Audience: Researchers, scientists, and drug development professionals.

Abstract: **Dihydroartemisinin** (DHA), the active metabolite of artemisinin-based antimalarial drugs, is crucial for the treatment of malaria.^{[1][2]} Accurate quantification of DHA in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and preventing the emergence of drug resistance.^{[1][3]} This document provides a detailed protocol for the sensitive and selective quantification of **Dihydroartemisinin** in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard (SIL-DHA) and solid-phase extraction for sample cleanup, ensuring high accuracy and reproducibility. The described method is validated for linearity, precision, accuracy, and stability, making it suitable for clinical research and drug development applications.^{[1][3]}

Experimental Workflow

The overall experimental process for the quantification of DHA in human plasma is outlined below. The workflow begins with plasma sample collection, followed by sample preparation using solid-phase extraction, chromatographic separation via UPLC, and finally, detection and quantification by tandem mass spectrometry.





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References

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- 3. Validation of a Liquid Chromatography/Tandem Mass Spectrometry Assay for the Quantification of Plasma Dihydroartemisinin | Arlinda | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
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